Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate
Overview
Description
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is an organic compound that boasts intriguing applications in various fields of science and industry. Featuring both bromo and fluoro substituents on a phenyl ring, this compound is valuable in synthetic chemistry, particularly in the formation of complex organic molecules.
Preparation Methods
The synthesis of Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate often begins with the starting material 4-bromo-2-fluoro-benzaldehyde. One common synthetic route involves the following steps:
Aldol Condensation: Reacting 4-bromo-2-fluoro-benzaldehyde with ethyl acetate in the presence of a base (such as sodium hydroxide or potassium hydroxide) to form the corresponding β-hydroxy ester.
Dehydration: Treating the β-hydroxy ester with an acidic or basic catalyst to induce dehydration and form this compound.
Industrial production of this compound involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is involved in various chemical reactions:
Substitution Reactions
The bromo and fluoro groups on the aromatic ring make it a candidate for nucleophilic aromatic substitution.
Reduction Reactions
Catalytic hydrogenation can reduce the carbon-carbon double bond.
Oxidation Reactions
Oxidizing agents like potassium permanganate can oxidize the alkene to a diol or carboxylic acid.
Typical reagents and conditions include:
Nucleophiles for substitution reactions.
Catalysts such as palladium on carbon for hydrogenation.
Strong oxidizing agents for oxidation reactions.
Major products vary based on the type of reaction, but often involve modifications to the alkene and aromatic ring functionalities.
Scientific Research Applications
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is significant in:
Chemistry
Used as a building block in organic synthesis, particularly for creating complex molecules with biological activity.
Biology
Investigated for potential bioactivity, including antibacterial and antifungal properties.
Medicine
Its derivatives are explored for pharmaceutical properties, such as anti-inflammatory or anticancer activities.
Industry
Employed in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action for compounds derived from Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate typically involves binding to specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate biological pathways, influencing cellular processes. Molecular docking studies often reveal the precise binding interactions and pathways affected.
Comparison with Similar Compounds
When compared to similar compounds, Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate stands out due to its unique bromo and fluoro substitutions, which confer distinct reactivity and bioactivity. Similar compounds might include:
Ethyl (2E)-3-phenylprop-2-enoate (lacking the bromo and fluoro groups).
Ethyl (2E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate.
Ethyl (2E)-3-(4-bromo-2-chlorophenyl)prop-2-enoate.
Hope that provides the detail you're looking for!
Properties
IUPAC Name |
ethyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEPXDFITGTNSL-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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